![molecular formula C20H34ClNO B1394677 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219982-30-5](/img/structure/B1394677.png)
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride
Descripción general
Descripción
The compound “3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride” is a derivative of 4-(1,1,3,3-Tetramethylbutyl)phenol . It is used in the production of various medical devices and medicinal products .
Molecular Structure Analysis
The molecular structure of 4-(1,1,3,3-Tetramethylbutyl)phenol, a related compound, is available . The molecular formula is C14H22O and the molecular weight is 206.3239 .Aplicaciones Científicas De Investigación
Structural and Binding Studies
- Pharmacological Properties : Compounds like paroxetine hydrochloride, a derivative of 4-(phenoxymethyl)piperidine, are documented for their physicochemical properties, spectroscopic data, and pharmacokinetic and pharmacological effects. Such compounds serve as selective serotonin reuptake inhibitors (SSRIs) (Germann, Ma, Han, & Tikhomirova, 2013).
- Receptor Binding Studies : Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. Their in vitro receptor binding affinities and selectivity were explored, indicating their potential for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).
Metabolic and Biological Effects
- Metabolic Activity : Certain piperidine derivatives have been observed to influence metabolic activities, like reducing food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).
- Energy Expenditure Activation : The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, unrelated to amphetamine, has shown a thermogenic effect in rats, influencing energy expenditure (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Crystal and Molecular Structures
- Crystal Structures : Studies on the crystal structures of various piperidine derivatives contribute to our understanding of their molecular packing and potential pharmacological applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
- Synthesis of Piperidine Derivatives : Research includes the synthesis of functionalized piperidine derivatives, contributing to the development of new pharmaceutical compounds (Shaterian & Azizi, 2013).
Applications in Drug Development
- Estrogen Receptor Modulators : Novel 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been synthesized as tunable estrogen receptor modulators, showcasing the versatility of piperidine derivatives in drug development (Sato, Ohta, Kaise, Aoto, & Endo, 2016).
Safety And Hazards
The compound “3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride” is a derivative of 4-(1,1,3,3-Tetramethylbutyl)phenol, which is classified as a suspected carcinogen . It’s also known that 4-tert-OPnEO, a related compound, can remain a long-term source of 4-tert-OP in the environment due to its slow degradation .
Propiedades
IUPAC Name |
3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)15-20(4,5)17-8-10-18(11-9-17)22-14-16-7-6-12-21-13-16;/h8-11,16,21H,6-7,12-15H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNTPLOUJRAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



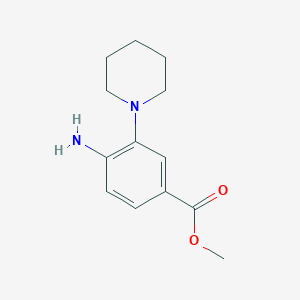
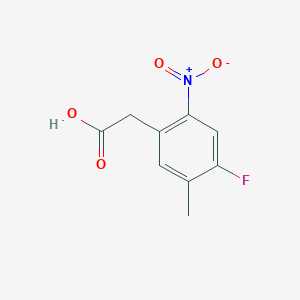
![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)
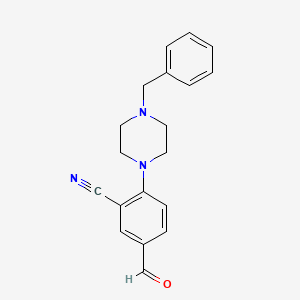
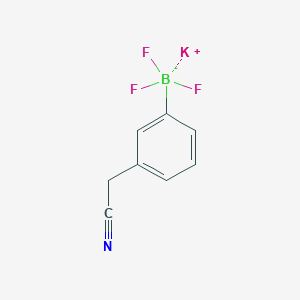
![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
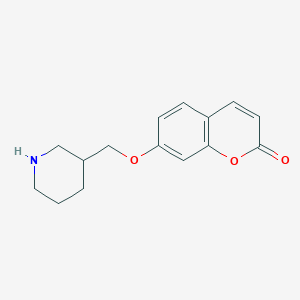
![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)
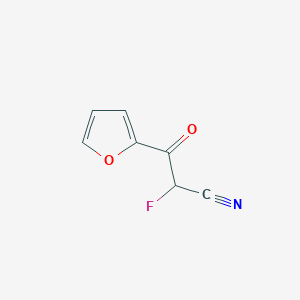
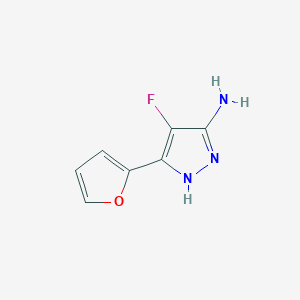
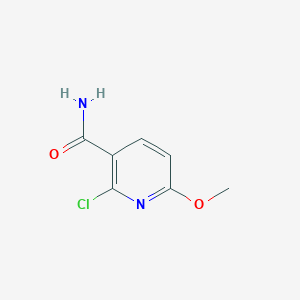
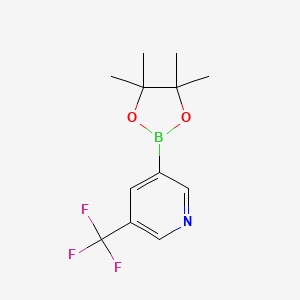
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)